
5,5'-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with butyl and methyl substituents enhancing its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions. This can be achieved by reacting the pyrrole rings with butyl halides and methyl halides in the presence of a strong base like sodium hydride.
Methylene Bridge Formation: The methylene bridge is formed by reacting the substituted pyrrole rings with formaldehyde under basic conditions, leading to the formation of the bis-pyrrole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting carboxylic acids to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole rings are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrroles.
Applications De Recherche Scientifique
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of significant interest.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development. Its derivatives may serve as lead compounds for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The methylene bridge and substituents play a crucial role in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)
Uniqueness
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific substituents (butyl and methyl groups) and the methylene bridge connecting the pyrrole rings. These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds. The butyl group, in particular, enhances its hydrophobicity, potentially affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
131814-53-4 |
|---|---|
Formule moléculaire |
C21H30N2O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-butyl-5-[(3-butyl-5-carboxy-4-methyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-5-7-9-14-12(3)18(20(24)25)22-16(14)11-17-15(10-8-6-2)13(4)19(23-17)21(26)27/h22-23H,5-11H2,1-4H3,(H,24,25)(H,26,27) |
Clé InChI |
CTHSOGAFZKOPLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


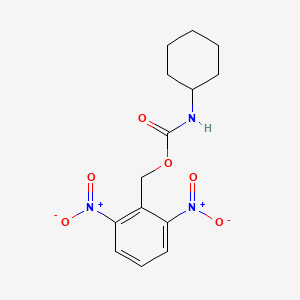
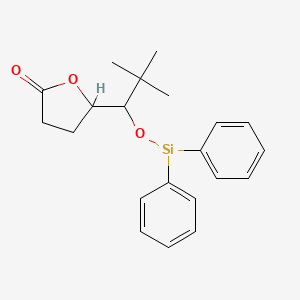

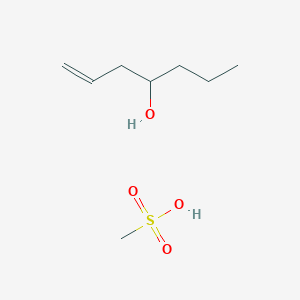

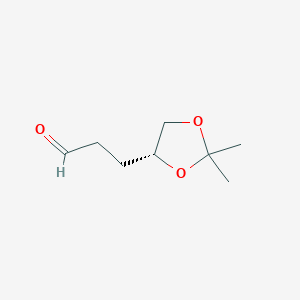
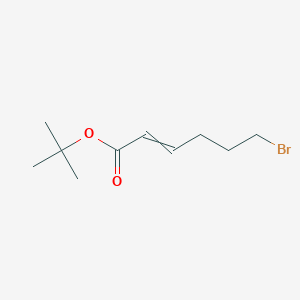
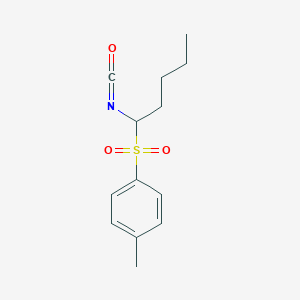

![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
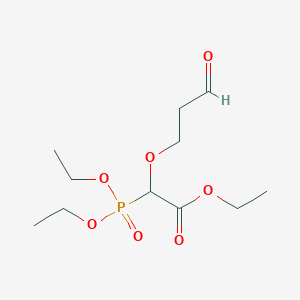
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)


